1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound that features a cyclobutanecarbonyl group attached to a piperidine ring, which is further substituted with a 1H-1,2,3-triazol-1-yl group
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole ring system have been reported to interact with various targets such as acetylcholinesterase , a protein pivotal in hydrolyzing acetylcholine, an important neurotransmitter .
Mode of Action
1,2,3-triazole derivatives have been shown to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
It’s worth noting that 1,2,3-triazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The drug-likeness of similar compounds was investigated by predicting their pharmacokinetic properties .
Result of Action
Similar 1,2,3-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines .
Action Environment
It’s worth noting that the synthesis of similar 1,2,3-triazole derivatives has been achieved in aqueous medium , suggesting that the synthesis environment can play a role in the properties of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields .
Step 1: Synthesis of the azide precursor.
Step 2: Cycloaddition reaction.
Step 3: Introduction of the cyclobutanecarbonyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups onto the triazole ring.
Scientific Research Applications
1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds also contain a 1,2,3-triazole ring and have been studied as inhibitors of heat shock protein 90 (HSP90).
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: This compound features a triazole ring and has shown biological activity against acetylcholinesterase.
Uniqueness
1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of the cyclobutanecarbonyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and interaction with molecular targets, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
cyclobutyl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-12(10-2-1-3-10)15-7-4-11(5-8-15)16-9-6-13-14-16/h6,9-11H,1-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKFAUPRYOOLDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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